1-(3-Hydroxy-2-methoxyphenyl)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach is the Hoesch condensation of orcinol with methoxyacetonitrile . Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride at temperatures between 120-140°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 3-methoxy-2-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-hydroxy-2-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Hydroxy-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-2-methoxyphenyl)ethanone involves its interaction with various molecular targets. For instance, it can inhibit the activity of NADPH oxidase, reducing free radical generation and neutrophil infiltration, thereby protecting myocardial cells and cardiac function . This makes it a potential candidate for treating myocardial reperfusion injury.
Comparison with Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol): Similar structure but with different positioning of hydroxy and methoxy groups.
1-(4-Hydroxy-2-methoxyphenyl)ethanone: Another isomer with hydroxy and methoxy groups in different positions.
Uniqueness: 1-(3-Hydroxy-2-methoxyphenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-hydroxy-2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(11)9(7)12-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHGDYDDWMTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(3-Hydroxy-2-methoxyphenyl)ethanone in pharmaceutical research?
A1: this compound has been identified as an impurity during the synthesis of acetovanillone []. Acetovanillone is a key starting material in the production of iloperidone, an antipsychotic drug []. Understanding and characterizing such impurities is crucial in pharmaceutical development to ensure the quality, safety, and efficacy of the final drug product.
Q2: How was this compound characterized in the research?
A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of this compound. These methods included:
- Mass spectrometry: This technique was used to determine the molecular weight and fragmentation pattern of the compound. []
Q3: Besides its presence as an impurity, has this compound been found in any other contexts?
A3: Interestingly, this compound, referred to as 1-(3-hydroxy-2-methoxyphenyl)-ethanone in the study, was also isolated from the solid rice medium of the fungus Fusarium oxysporum R1 []. This fungus was being studied for its potential to produce antimicrobial compounds. This finding highlights the diverse origins of chemical compounds and the importance of exploring natural sources for novel bioactive molecules.
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